N-(alpha-Methylphenethyloxy)phthalimide
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Overview
Description
N-(alpha-Methylphenethyloxy)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a phthalimide core structure, which is frequently encountered in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methylphenethyloxy)phthalimide typically involves the reaction of phthalic anhydride with alpha-methylphenethyloxyamine under reflux conditions in an organic solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of phthalimides often employs methods such as the Gabriel synthesis, which involves the reaction of phthalimide with alkyl halides under basic conditions. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methylphenethyloxy)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-(alpha-Methylphenethyloxy)phthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(alpha-Methylphenethyloxy)phthalimide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones and thereby affecting gene expression . This mechanism is crucial in its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used in the Gabriel synthesis for the preparation of primary amines.
Naphthalimide: Similar in structure but with a naphthalene ring, used in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Thalidomide: A well-known derivative with sedative and immunomodulatory properties.
Uniqueness
N-(alpha-Methylphenethyloxy)phthalimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs sets it apart from other phthalimide derivatives, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
73771-06-9 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(1-phenylpropan-2-yloxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-12(11-13-7-3-2-4-8-13)21-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 |
InChI Key |
QYHWWEYPZIUHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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